molecular formula C20H28O2 B128498 11-cis-3-Hydroxyretinal CAS No. 102918-00-3

11-cis-3-Hydroxyretinal

Cat. No. B128498
CAS RN: 102918-00-3
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-SKVGZCNQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-cis-3-Hydroxyretinal is a chemical compound with the molecular formula C20H28O2 . It is a derivative of 11-cis-retinal, which is almost always used as a chromophore in all three domains of life . The 11-cis-3-Hydroxyretinal binds to the opsin to form rhodopsin (Rh) .


Synthesis Analysis

The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE) . In the dark, enzymatically catalyzed isomerization processes are relied upon by pigments that employ c-opsins . De novo synthesis of chromophore from carotenoids begins with cleavage of zeaxanthin, catalyzed by the neither inactivation nor afterpotential B (NinaB) gene product β,β′-carotene-15,15′-oxygenase, now called isomerooxygenase, which generates 3-OH-all-trans-retinal and 3-OH-11-cis-retinal .


Molecular Structure Analysis

The molecular structure of 11-cis-3-Hydroxyretinal is a derivative of 11-cis-retinal, substituted at position 3 on the cyclohexenyl ring by a hydroxy group .


Chemical Reactions Analysis

In the presence of light, 11-cis-3-Hydroxyretinal undergoes a cis-to-trans isomerization of the chromophore . This isomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and to interact with a G protein downstream in a signal transduction pathway .


Physical And Chemical Properties Analysis

11-cis-3-Hydroxyretinal has a molecular weight of 300.435 Da . It has a density of 1.0±0.0 g/cm³, a boiling point of 462.3±0.0 °C at 760 mmHg, and a flash point of 196.7±0.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its LogP is 4.71 .

Scientific Research Applications

Chromophore in Visual Pigments

11-cis-3-Hydroxyretinal plays a significant role as a chromophore in visual pigments. Research on Drosophila melanogaster (fruit fly) revealed that this compound forms in the dark and does not require light for its formation, suggesting an intrinsic 11-cis-3-Hydroxyretinal forming system within these organisms (Seki et al., 1986). Similarly, studies in insects like butterflies demonstrate a light-dependent metabolic pathway for 3-hydroxyretinoids, including 11-cis-3-Hydroxyretinal, highlighting its importance in the visual processes of these species (Shimazaki & Eguchi, 2004).

Role in Insect Vision

The presence and synthesis of 11-cis-3-Hydroxyretinal in various insects' eyes have been extensively studied. It has been found in the heads of insects from multiple genera, indicating its widespread role across different insect species. This compound is integral to the functioning of insect visual systems, serving as a key chromophore in their visual pigments (Goldsmith et al., 1986). Another study on Drosophila melanogaster indicates the dependency of 3-hydroxyretinal biogenesis on light and vitamin A derivatives, further emphasizing its role in insect vision (Isono et al., 1988).

Synthesis and Identification

The synthesis and characterization of 11-cis-3-Hydroxyretinal have been crucial in understanding its role in visual systems. Advanced techniques like high-performance liquid chromatography have been used for the simultaneous separation and identification of its isomers, which are vital for detailed studies in visual biochemistry (Ito et al., 1988).

Visual Cycle Inhibition

11-cis-3-Hydroxyretinal is also significant in the context of visual cycle inhibition. Studies on the role of specific compounds in inhibiting the visual cycle, including the conversion processes involving 11-cis-retinal, highlight its importance in both physiological and pathological states of vision (Golczak et al., 2008).

Chromophore Biogenesis

Research on Drosophila ninaG Oxidoreductase has shown that 11-cis-3-Hydroxyretinol is a critical intermediate required for chromophore biogenesis in Drosophila. This insight provides a deeper understanding of the molecular processes underlying vision in these insects (Ahmad et al., 2006).

Mechanism of Action

The mechanism of action of 11-cis-3-Hydroxyretinal involves binding to the opsin to form rhodopsin (Rh) . Upon absorption of light, 11-cis-3-Hydroxyretinal photoisomerizes to all-trans-3-Hydroxyretinal, triggering the phototransduction process through a G-protein cascade, ultimately leading to neuronal signaling .

Safety and Hazards

11-cis-3-Hydroxyretinal is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-SKVGZCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554347
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-cis-3-Hydroxyretinal

CAS RN

102918-00-3
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-cis-3-Hydroxyretinal
Reactant of Route 2
11-cis-3-Hydroxyretinal
Reactant of Route 3
11-cis-3-Hydroxyretinal
Reactant of Route 4
11-cis-3-Hydroxyretinal
Reactant of Route 5
11-cis-3-Hydroxyretinal
Reactant of Route 6
11-cis-3-Hydroxyretinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.